

Independent Verification of TIM-063's IC50 Values: A Comparative Guide

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Compound of Interest

Compound Name: TIM-063

Cat. No.: B12406557

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This guide provides a comprehensive comparison of the inhibitor **TIM-063**'s IC50 values against its intended target, Calcium/calmodulin-dependent protein kinase kinase (CaMKK), and its off-target, Adaptor-associated kinase 1 (AAK1). We also present data for TIM-098a, a more potent derivative of **TIM-063**, and other commercially available AAK1 inhibitors to offer a broader context for researchers in drug development and cellular signaling. This document includes detailed experimental protocols for IC50 determination and visual diagrams of the experimental workflow and the AAK1 signaling pathway.

Comparative IC50 Values

The inhibitory potency of **TIM-063** and its alternatives are summarized in the table below. IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate higher potency.

Inhibitor	Target	IC50 (μM)	Notes
TIM-063	CaMKKα	0.63[1][2]	Primary target
CaMKKβ	0.96[1][2]	Primary target	
AAK1	8.51	Off-target	
TIM-098a	AAK1	0.24	A more potent derivative of TIM-063
LP-935509	AAK1	0.0033[3]	Commercially available AAK1 inhibitor
BMS-911172	AAK1	0.035[4]	Commercially available AAK1 inhibitor
BMT-124110	AAK1	0.0009[4]	Commercially available AAK1 inhibitor
SGC-AAK1-1N	AAK1	1.8[4]	Commercially available AAK1 inhibitor
AAK1-IN-9	AAK1	0.01092[4]	Commercially available AAK1 inhibitor
AAK1-IN-10	AAK1	0.00962[4]	Commercially available AAK1 inhibitor

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

This protocol outlines a standard procedure for determining the IC50 value of an inhibitor against a specific kinase in a biochemical assay format.

Materials:

- Purified recombinant kinase (e.g., AAK1, CaMKK)
- Kinase substrate (specific to the kinase being tested)
- ATP (Adenosine triphosphate)
- Inhibitor compound (e.g., **TIM-063**) at various concentrations
- Kinase assay buffer
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, etc.)
- 384-well plates
- Plate reader compatible with the chosen detection method

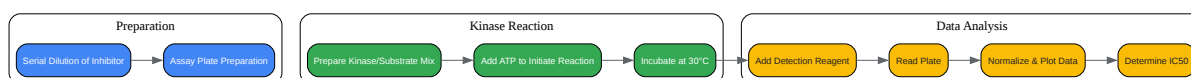
Procedure:

- **Compound Preparation:** Prepare a serial dilution of the inhibitor compound in DMSO or an appropriate solvent. A typical starting concentration range would be from 10 mM down to 1 nM.
- **Assay Plate Preparation:** Add a small volume of the diluted inhibitor to the wells of a 384-well plate. Include control wells with solvent only (0% inhibition) and wells with a known potent inhibitor or no enzyme (100% inhibition).
- **Kinase Reaction:**
 - Prepare a kinase/substrate solution in the kinase assay buffer.
 - Add the kinase/substrate solution to each well of the assay plate containing the inhibitor.
 - Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the K_m value for the specific kinase.

- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- Detection:
 - Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
 - Incubate the plate as required by the detection kit.
- Data Acquisition: Read the plate using a plate reader to measure the signal (e.g., luminescence, fluorescence) in each well.
- Data Analysis:
 - Normalize the data by setting the solvent-only control as 0% inhibition and the no-enzyme/potent inhibitor control as 100% inhibition.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Visualizing the Experimental Workflow and Signaling Pathway

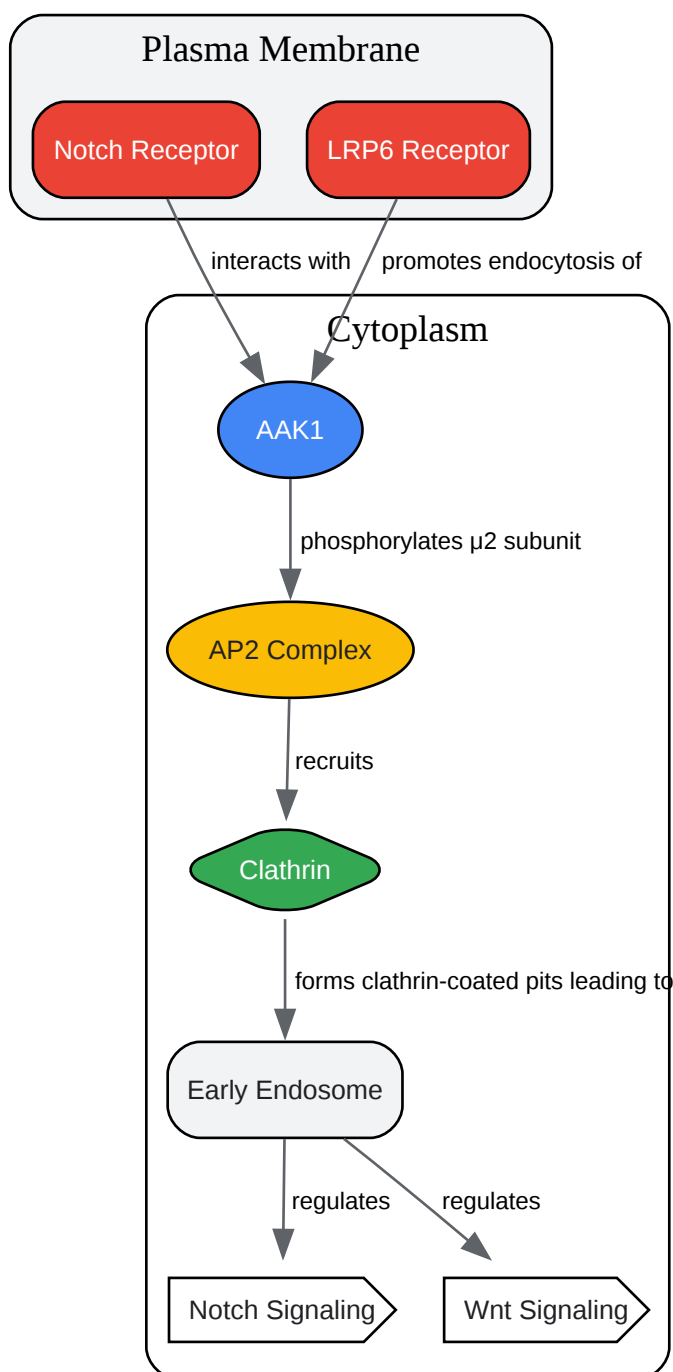
To further clarify the experimental process and the biological context of **TIM-063**'s activity, the following diagrams have been generated.



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Caption: Experimental workflow for determining IC50 values.

The signaling pathway diagram below illustrates the role of AAK1 in cellular processes, specifically its involvement in the Notch and Wnt signaling pathways. AAK1 is implicated in clathrin-mediated endocytosis, a key process for the regulation of these pathways.[5][6][7][8]



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Caption: AAK1's role in Notch and Wnt signaling pathways.

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